molecular formula C27H22O7 B1610594 Tri-O-benzoyl-D-galactal CAS No. 34948-79-3

Tri-O-benzoyl-D-galactal

Cat. No.: B1610594
CAS No.: 34948-79-3
M. Wt: 458.5 g/mol
InChI Key: OZFFEFRJEYIEGH-WXFUMESZSA-N
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Description

Tri-O-benzoyl-D-galactal is a biochemical compound used for proteomics research . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides .


Molecular Structure Analysis

The molecular formula of this compound is C27H22O7 . Its molecular weight is 458.46 . The SMILES string representation is O=C(OC[C@H]1OC=CC@@Hc2ccccc2)[C@H]1OC(=O)c3ccccc3)c4ccccc4 .


Chemical Reactions Analysis

While this compound is known to be an important building block for both solution- and solid-phase synthesis of oligosaccharides , the specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 458.46 . It appears as a white powder . The compound should be stored at 0-8 °C .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Tri-O-acetyl-D-galactal has been used in reactions with potassium thiobenzoate and ceric ammonium nitrate at low temperatures, leading to the introduction of a benzoylthio group and an O-nitro group. This process results in compounds like methyl 3,4,6-tri-O-acetyl-2-S-benzoyl-2-thio-β-D-galactopyranoside, useful in further chemical synthesis (Knapp, Lehmann, & Schwesinger, 1979).

Applications in Organic Chemistry

  • Tri-O-acetyl-D-galactal undergoes a Ferrier rearrangement when treated with hydrogen peroxide–molybdenum trioxide, forming 2,3-unsaturated anomeric hydroperoxides. These hydroperoxides can be used for enantioselective epoxidation of prochiral allylic alcohols (Mostowicz, Jurczak, Hamann, Höft, & Chmielewski, 1998).

Catalysis and Derivative Formation

  • In the presence of Aluminum triflate, 3,4,6-Tri-O-acetyl-D-galactal can be converted into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans, which upon further processing yield chiral chromenes or chromans (Simelane, Kinfe, Muller, & Williams, 2014).

Synthesis of Amino Sugars

  • 3,4,6-Tri-O-benzyl-2-nitro-D-galactal, a derivative of Tri-O-benzoyl-D-galactal, is used in the synthesis of 2-deoxy-2-nitrogalactopyranosides, important in the production of 2-acetylamino-2-deoxy derivatives (Das & Schmidt, 1998).

Preparation of Galactans

  • Galactans of varying lengths can be synthesized from 2,3,4-tri-O-benzoyl-β-D-galactopyranosyl fluoride, a compound derived from this compound, using lanthanum perchlorate and an initiator alcohol (Dräger & Basu, 2014).

Synthesis of Dideoxygalactopyranoses

  • This compound is crucial in the synthesis of methyl 2-dexoy-4,6-O-benzylidene galactopyranoside, a key intermediate in the preparation of 2,3- and 2,6-dideoxy galactopyranosides (Ding, Chun, Zhang, & Li, 2012).

Safety and Hazards

Tri-O-benzoyl-D-galactal is for research use only and is not intended for diagnostic or therapeutic use . It is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Biochemical Analysis

Biochemical Properties

Tri-O-benzoyl-D-galactal plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides . It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of glycosyl groups to acceptor molecules . These interactions are crucial for the formation of glycosidic bonds, which are essential for the structure and function of many biomolecules. Additionally, this compound can interact with proteins and other biomolecules through its benzoyl groups, which can form non-covalent interactions such as hydrogen bonds and hydrophobic interactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can modulate the activity of glycosyltransferases, leading to changes in the glycosylation patterns of proteins and lipids . These changes can affect cell signaling pathways by altering the interactions between cell surface receptors and their ligands. Furthermore, this compound can impact gene expression by modifying the glycosylation of transcription factors and other regulatory proteins . This compound also affects cellular metabolism by influencing the synthesis and degradation of glycosylated molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with glycosyltransferases and other biomolecules . It acts as a substrate for these enzymes, facilitating the transfer of glycosyl groups to acceptor molecules . This process involves the formation of a glycosidic bond between the glycosyl group of this compound and the acceptor molecule . Additionally, the benzoyl groups of this compound can form non-covalent interactions with proteins and other biomolecules, influencing their structure and function . These interactions can lead to changes in enzyme activity, protein stability, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . The degradation products of this compound can have different biochemical properties and may affect cellular function differently . Long-term studies have shown that this compound can have sustained effects on cellular processes, including changes in glycosylation patterns and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can modulate glycosylation patterns and influence cellular processes without causing significant toxicity . At high doses, this compound can have toxic effects, including cell death and tissue damage . These adverse effects are likely due to the accumulation of the compound and its degradation products in tissues . Threshold effects have been observed, where the impact of this compound on cellular processes increases sharply above a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation . It interacts with glycosyltransferases and other enzymes involved in the synthesis and degradation of glycosylated molecules . These interactions can affect metabolic flux and the levels of various metabolites . For example, this compound can influence the synthesis of glycosylated proteins and lipids, which are important for cell signaling and membrane structure . Additionally, this compound can affect the degradation of glycosylated molecules, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of this compound in specific tissues and cells . For example, this compound may accumulate in tissues with high levels of glycosyltransferases, where it can modulate glycosylation processes . The distribution of this compound can also be influenced by its interactions with other biomolecules, such as proteins and lipids .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur . The localization of this compound can affect its activity and function, as it can interact with different enzymes and biomolecules in these compartments . For example, in the Golgi apparatus, this compound can modulate the activity of glycosyltransferases and influence the glycosylation of proteins and lipids .

Properties

IUPAC Name

[(2R,3R,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFFEFRJEYIEGH-WXFUMESZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512596
Record name 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34948-79-3
Record name 2,6-Anhydro-1,3,4-tri-O-benzoyl-5-deoxy-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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